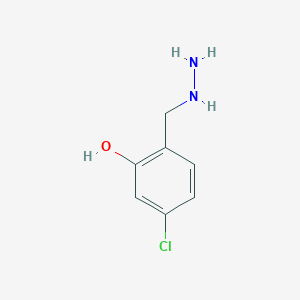
5-Chloro-2-(hydrazinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(hydrazinylmethyl)phenol is an organic compound with a phenolic structure substituted with a chlorine atom and a hydrazinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydrazinylmethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with hydrazine hydrate under reflux conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazinylmethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the nucleophilic substitution and subsequent reduction steps.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylmethyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antiviral properties.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the hydrazinylmethyl group can form covalent bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-nitrophenol: Similar structure but with a nitro group instead of a hydrazinylmethyl group.
5-Chloro-2-aminophenol: Contains an amino group instead of a hydrazinylmethyl group.
2-(Hydrazinylmethyl)phenol: Lacks the chlorine substitution.
Uniqueness
5-Chloro-2-(hydrazinylmethyl)phenol is unique due to the presence of both the chlorine atom and the hydrazinylmethyl group, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
5-chloro-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2 |
InChI-Schlüssel |
JBJYPYUGXCWHEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



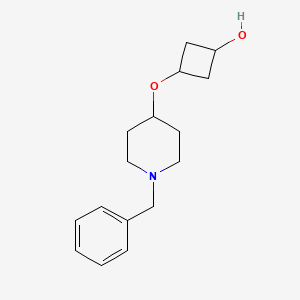
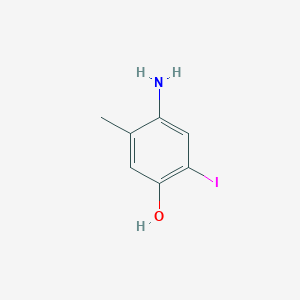
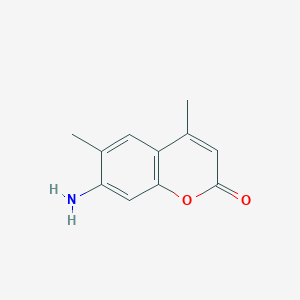
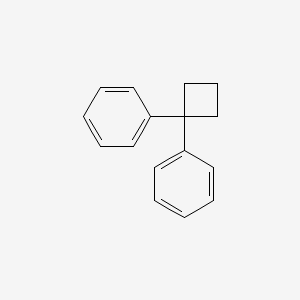
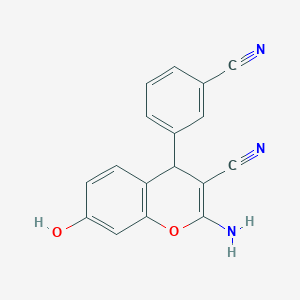
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
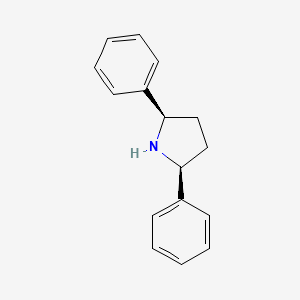
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
